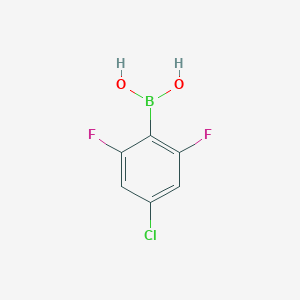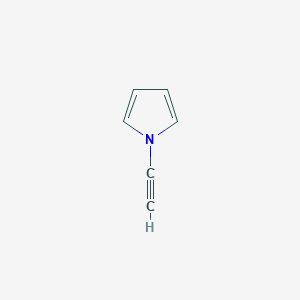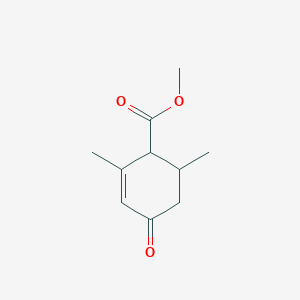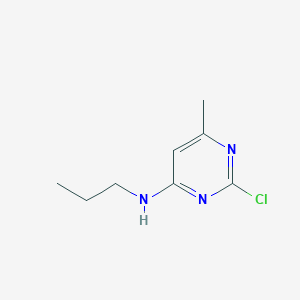![molecular formula C7H12N2O B1365723 1,4-Diazabicyclo[3.2.2]nonan-3-one CAS No. 53619-11-7](/img/structure/B1365723.png)
1,4-Diazabicyclo[3.2.2]nonan-3-one
Vue d'ensemble
Description
1,4-Diazabicyclo[3.2.2]nonan-3-one (DBN) is an organic compound with the molecular formula C9H14N2O. It is a white, crystalline solid with a melting point of around 100°C. This compound is used in a variety of applications, including in pharmaceuticals and as a catalyst in organic synthesis. It is also used as a model compound in scientific research due to its unique structure and properties.
Applications De Recherche Scientifique
Anticancer Chemotherapeutics
- Scientific Field: Medicinal Chemistry
- Application Summary: 1,4-Diazabicyclo[3.2.2]nonan-3-one is used in the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes, which have shown potential as anticancer chemotherapeutics .
- Methods of Application: The molecule is used in multicomponent reactions, particularly the 1-step double condensation of two units of 1,3-acetonedicarboxylates with 1,2-dicarbonyl/1,4-dicarbonyl compounds .
- Results/Outcomes: The resulting bicyclo[3.3.1]nonane derivatives have shown promise in asymmetric catalysis and as potent anticancer entities .
Switchable Materials
- Scientific Field: Materials Science
- Application Summary: 1,4-Diazabicyclo[3.2.2]nonan-3-one is used in the preparation of switchable materials with high phase transition temperatures .
- Methods of Application: The molecule is reacted with equimolar amounts of HClO4 or HReO4 in aqueous solution .
- Results/Outcomes: The resulting compounds showed switchable phase transition and dielectric anomalies, with one compound also showing a reversible second-harmonic-generation effect .
Third-Generation Ionic Liquids
- Scientific Field: Green Chemistry
- Application Summary: N-alkylated 1,4-Diazabicyclo[3.2.2]nonan-3-one is used in the creation of third-generation ionic liquids, which are characterized by their biological activity .
- Methods of Application: The specific methods of application are not detailed in the sources, but typically involve the combination of the molecule with various anions .
- Results/Outcomes: These ionic liquids have high potential applications as plant-protection products .
Synthesis of β-Carbolines
- Scientific Field: Organic Chemistry
- Application Summary: 1,4-Diazabicyclo[3.2.2]nonan-3-one is used in the synthesis of β-carbolines from tetrahydro-β-carbolines via dehydrogenative/decarboxylative aromatization .
- Methods of Application: The specific methods of application are not detailed in the sources, but typically involve the reaction of the molecule with tetrahydro-β-carbolines .
- Results/Outcomes: The resulting β-carbolines have potential applications in various fields .
Preparation of Piperazines
- Scientific Field: Medicinal Chemistry
- Application Summary: 1,4-Diazabicyclo[3.2.2]nonan-3-one is used as a building block for the preparation of 1,4-disubstituted piperazines showing significant biological activity .
- Methods of Application: The molecule participates in reactions as a source of N-ethylpiperazine moiety that represents an important pharmacophore .
- Results/Outcomes: The resulting piperazines have shown significant biological activity .
Friedel−Crafts Acylation Reaction
- Scientific Field: Organic Chemistry
- Application Summary: 1,4-Diazabicyclo[3.2.2]nonan-3-one is used as a nucleophilic organocatalyst in the regioselective C-acylation of pyrroles and indoles by Friedel−Crafts acylation reaction .
- Methods of Application: The specific methods of application are not detailed in the sources, but typically involve the reaction of the molecule with pyrroles and indoles .
- Results/Outcomes: The resulting compounds have potential applications in various fields .
Construction of Biologically Active Bicyclo[3.3.1]nonanes
- Scientific Field: Medicinal Chemistry
- Application Summary: 1,4-Diazabicyclo[3.2.2]nonan-3-one is used in the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes .
- Methods of Application: The molecule is used in multicomponent reactions, particularly the 1-step double condensation of two units of 1,3-acetonedicarboxylates with 1,2-dicarbonyl/1,4-dicarbonyl compounds .
- Results/Outcomes: The resulting bicyclo[3.3.1]nonane derivatives have shown promise in asymmetric catalysis and as potent anticancer entities .
Switchable Phase Transition, Dielectric and Second-Harmonic-Generation Properties
- Scientific Field: Materials Science
- Application Summary: 1,4-Diazabicyclo[3.2.2]nonan-3-one is used in the preparation of switchable materials with high phase transition temperatures .
- Methods of Application: The molecule is reacted with equimolar amounts of HClO4 or HReO4 in aqueous solution .
- Results/Outcomes: The resulting compounds showed switchable phase transition and dielectric anomalies, with one compound also showing a reversible second-harmonic-generation effect .
Synthesis of Piperazines
- Scientific Field: Medicinal Chemistry
- Application Summary: 1,4-Diazabicyclo[3.2.2]nonan-3-one is used as a building block for the preparation of 1,4-disubstituted piperazines showing significant biological activity .
- Methods of Application: The molecule participates in reactions as a source of N-ethylpiperazine moiety that represents an important pharmacophore .
- Results/Outcomes: The resulting piperazines have shown significant biological activity .
Propriétés
IUPAC Name |
1,4-diazabicyclo[3.2.2]nonan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-7-5-9-3-1-6(8-7)2-4-9/h6H,1-5H2,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIKVHACZDLJCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1NC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402876 | |
| Record name | 1,4-diazabicyclo[3.2.2]nonan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diazabicyclo[3.2.2]nonan-3-one | |
CAS RN |
53619-11-7 | |
| Record name | 1,4-diazabicyclo[3.2.2]nonan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


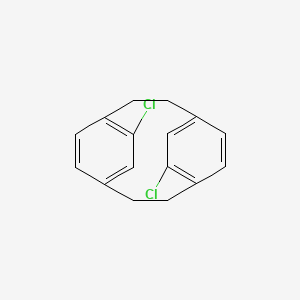
![2-[(3-Nitro-2-pyridinyl)sulfanyl]-4-styrylpyrimidine](/img/structure/B1365644.png)
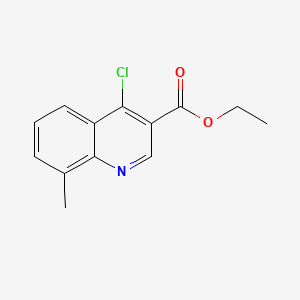
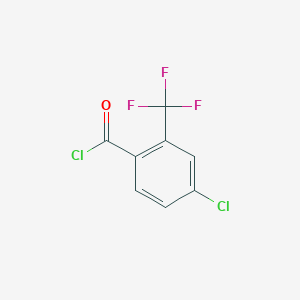
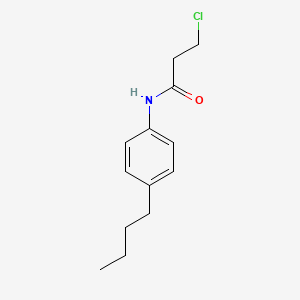
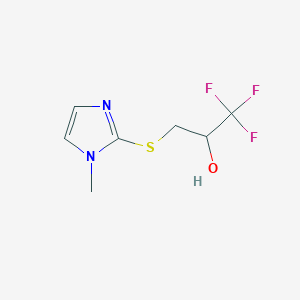
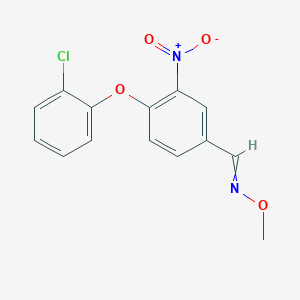
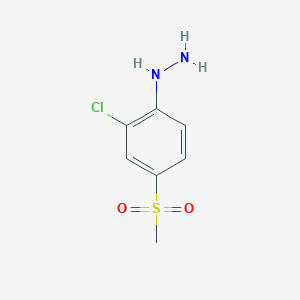
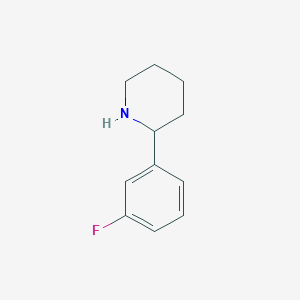
![2-[2-({[(2-chloro-6-fluorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile](/img/structure/B1365666.png)
